Cas no 74572-04-6 ((3R)-3-methylmorpholine)
(3R)-3-methylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Methylmorpholine
- (3R)-3-methylmorpholine
- (R)-3-Methyl-morpholine
- Morpholine,3-methyl-, (3R)-
- Morpholine, 3-methyl-, (3R)-
- C5H11NO
- PubChem11363
- 3-(R)-methylmorpholine
- AMOT0009
- SFWWGMKXCYLZEG-RXMQYKEDSA-N
- BH094
- FCH923082
- FC0108
- AB62216
- RP18734
- LS30002
- BC640295
- AM80
- SCHEMBL306399
- AKOS015840257
- J-512916
- AC-22431
- 74572-04-6
- CS-D1634
- MFCD10698482
- A9544
- AM804311
- GS-4508
- J-502222
- DTXSID40348918
- J-502453
- DB-031190
-
- MDL: MFCD10698482
- Inchi: 1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
- InChI Key: SFWWGMKXCYLZEG-RXMQYKEDSA-N
- SMILES: O1CCN[C@H](C)C1
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: -0.1
Experimental Properties
- Boiling Point: 137.1°C at 760 mmHg
- PSA: 21.26000
- LogP: 0.32350
(3R)-3-methylmorpholine Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(3R)-3-methylmorpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3R)-3-methylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO683-5g |
(3R)-3-methylmorpholine |
74572-04-6 | 98% | 5g |
378.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO683-1g |
(3R)-3-methylmorpholine |
74572-04-6 | 98% | 1g |
108.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO683-250mg |
(3R)-3-methylmorpholine |
74572-04-6 | 98% | 250mg |
69CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R838853-5g |
(R)-3-Methylmorpholine |
74572-04-6 | 98% | 5g |
457.00 | 2021-05-17 | |
| Fluorochem | 075523-1g |
R)-3-Methyl-morpholine |
74572-04-6 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 075523-5g |
R)-3-Methyl-morpholine |
74572-04-6 | 95% | 5g |
£60.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021211-0.25g |
(R)-3-Methylmorpholine |
74572-04-6 | ≥98% | 0.25g |
¥40.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021211-1g |
(R)-3-Methylmorpholine |
74572-04-6 | ≥98% | 1g |
¥40.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021211-5g |
(R)-3-Methylmorpholine |
74572-04-6 | ≥98% | 5g |
¥137.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021211-10g |
(R)-3-Methylmorpholine |
74572-04-6 | ≥98% | 10g |
¥274.00 | 2025-04-13 |
(3R)-3-methylmorpholine Suppliers
(3R)-3-methylmorpholine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (3R)-3-methylmorpholine
Comprehensive Overview of (3R)-3-methylmorpholine (CAS No. 74572-04-6): Properties, Applications, and Industry Insights
(3R)-3-methylmorpholine (CAS No. 74572-04-6) is a chiral morpholine derivative widely recognized for its versatility in pharmaceutical synthesis and specialty chemical applications. As a stereospecific building block, this compound has gained significant attention due to its role in asymmetric catalysis and drug intermediate production. The R-enantiomer configuration provides distinct advantages in creating biologically active molecules with enhanced selectivity, making it a valuable asset in modern medicinal chemistry.
Recent trends in green chemistry and sustainable synthesis have amplified interest in (3R)-3-methylmorpholine. Researchers are particularly focused on its potential as a biodegradable catalyst and its compatibility with flow chemistry systems. The compound's balanced lipophilicity and hydrogen bonding capacity make it an ideal candidate for molecular design in CNS-targeting pharmaceuticals, aligning with current industry demands for blood-brain barrier permeable compounds.
From a structural perspective, (3R)-3-methylmorpholine features a morpholine ring with a methyl substituent at the 3-position, creating a chiral center that influences its steric interactions and hydrogen-bonding patterns. This molecular architecture contributes to its unique solvation properties, explaining its frequent use as a polar aprotic solvent modifier in various synthetic protocols. The compound's logP value and pKa characteristics have been extensively studied for optimization in drug formulation systems.
In pharmaceutical applications, (3R)-3-methylmorpholine serves as a critical intermediate for protease inhibitors and kinase-targeted therapies, particularly in oncology and antiviral drug development. Its incorporation into scaffold hopping strategies has enabled medicinal chemists to overcome patent limitations while maintaining biological activity. The compound's conformational rigidity provides structural constraints that often improve target binding affinity in small molecule drug candidates.
The synthesis of (3R)-3-methylmorpholine typically involves enantioselective reduction of precursor ketones or chiral resolution techniques. Recent advances in enzymatic asymmetric synthesis have significantly improved the optical purity and yield efficiency of production processes. These methodological improvements address growing concerns about process sustainability and waste minimization in fine chemical manufacturing.
Analytical characterization of (3R)-3-methylmorpholine commonly employs chiral HPLC, polarimetry, and vibrational circular dichroism to verify enantiomeric purity. The compound's spectroscopic fingerprints in NMR and IR have been thoroughly documented, providing reliable reference data for quality control in industrial settings. These analytical protocols are crucial for meeting stringent regulatory requirements in pharmaceutical applications.
Market analysis indicates growing demand for (3R)-3-methylmorpholine across North America and Asia-Pacific regions, driven by expanding contract research organizations and generic drug development activities. The compound's supply chain stability has become a focal point for manufacturers, with particular emphasis on multi-source availability and quality consistency across batches.
Future research directions for (3R)-3-methylmorpholine include exploration of its polymeric derivatives for drug delivery systems and investigation of its metal coordination chemistry for catalytic applications. The compound's potential in ionic liquid formulations and supramolecular chemistry represents emerging areas of scientific interest that may unlock novel applications beyond traditional pharmaceutical uses.
From a safety perspective, proper handling of (3R)-3-methylmorpholine requires standard laboratory precautions. While not classified as hazardous under normal conditions, its hygroscopic nature necessitates appropriate storage conditions to maintain stability. Material safety data sheets provide detailed guidance on personal protective equipment recommendations and first aid measures for occupational exposure scenarios.
The environmental profile of (3R)-3-methylmorpholine has been evaluated through standard biodegradation studies and ecotoxicity testing. Current data suggest favorable environmental fate characteristics, though proper waste management protocols should always be followed. These ecological considerations align with the pharmaceutical industry's increasing focus on green chemistry metrics and sustainability reporting requirements.
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